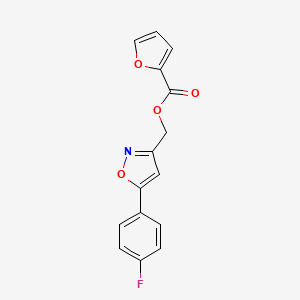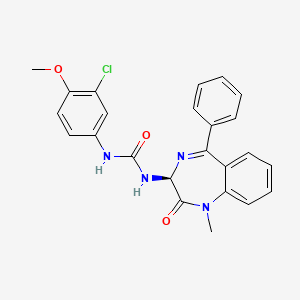
(5-(4-Fluorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-(4-Fluorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate” is a complex organic molecule that contains several functional groups including an isoxazole ring, a fluorophenyl group, a furan ring, and a carboxylate ester . These functional groups could potentially contribute to various chemical properties and biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the isoxazole ring. The presence of the fluorine atom could potentially influence the electronic distribution and thus the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole ring, the fluorophenyl group, and the carboxylate ester. The isoxazole ring is a site of potential electrophilic substitution, while the fluorophenyl group could enhance the electron-withdrawing nature of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and potentially its lipophilicity .Applications De Recherche Scientifique
Fluorination in Organic Chemistry
A study by Yuan, Yao, and Tang (2017) discusses the decarboxylative fluorination of electron-rich heteroaromatics, including furan- and isoxazole-carboxylic acids, using Selectfluor. This method is significant for synthesizing fluorinated compounds which are crucial in pharmaceuticals and agrochemicals (Yuan, Yao, & Tang, 2017).
Antimicrobial Applications
Banpurkar, Wazalwar, and Perdih (2018) synthesized 3-Methyl-4 H -isoxazol-5-one derivatives and studied their antibacterial and antifungal activities. They found notable activity against Staphylococcus aureus and antifungal activity against Candida albicans, suggesting potential applications in developing antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).
Antiprotozoal Properties
Research by Ismail et al. (2004) on 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine revealed its potent antiprotozoal properties, with significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).
Crystal Structure Analysis for Antimycobacterial Agents
Mori et al. (2022) analyzed the crystal structure of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, highlighting its potential as an antimycobacterial agent. This provides insights into the structural aspects of such compounds (Mori et al., 2022).
Antiprotozoal Activities of Isoxazoles
Patrick et al. (2007) synthesized 3,5-bis(4-amidinophenyl)isoxazole and its analogues, demonstrating significant antiprotozoal activities against T. brucei rhodesiense and P. falciparum, pointing to their potential in treating protozoal infections (Patrick et al., 2007).
Synthesis of Fluorinated Benzo[b]furans
Ramarao et al. (2004) developed a one-pot synthesis method for fluorine-containing benzo[b]furans, important in the development of various pharmaceutical and agrochemical compounds (Ramarao et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO4/c16-11-5-3-10(4-6-11)14-8-12(17-21-14)9-20-15(18)13-2-1-7-19-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTIAJPJLIOAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2671274.png)
![tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate](/img/structure/B2671275.png)


![3-Methyl-5-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2671278.png)
![4-methyl-N-[1-(2-methylphenyl)ethyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2671279.png)

![2-Chloro-N-[2-(4-cyanophenyl)ethyl]-N-methylacetamide](/img/structure/B2671282.png)
![(E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2671283.png)
![5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline](/img/structure/B2671285.png)
![N-(3-acetamidophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2671286.png)
![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide](/img/structure/B2671288.png)

![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B2671297.png)